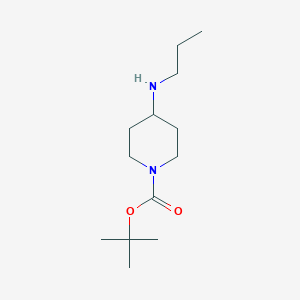

Tert-butyl 4-(propylamino)piperidine-1-carboxylate

Description

Tert-butyl 4-(propylamino)piperidine-1-carboxylate is a nitrogen-containing heterocyclic compound characterized by a piperidine core substituted with a propylamino group at the 4-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The Boc group is widely employed in organic synthesis to protect amines from unwanted reactions during multi-step processes, while the propylamino side chain introduces nucleophilic and hydrogen-bonding capabilities. This compound serves as a key intermediate in pharmaceutical research, particularly for synthesizing bioactive molecules targeting neurological or metabolic disorders.

Properties

IUPAC Name |

tert-butyl 4-(propylamino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-5-8-14-11-6-9-15(10-7-11)12(16)17-13(2,3)4/h11,14H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANTLLZTXAVHLAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40625751 | |

| Record name | tert-Butyl 4-(propylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301225-58-1 | |

| Record name | tert-Butyl 4-(propylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The ketone group of 1-tert-butoxycarbonylpiperid-4-one reacts with propylamine in anhydrous tetrahydrofuran (THF) at 0–5°C to form the corresponding imine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is then added to reduce the imine to the amine at room temperature over 12–18 hours. Catalytic hydrogenation (H₂, 60 psi, Pd/C) represents an alternative reduction method, achieving comparable yields of 65–75%.

Key Parameters:

-

Solvent : THF or dichloromethane (DCM)

-

Temperature : 0–25°C for imine formation; 20–25°C for reduction

-

Catalyst : 10% Pd/C for hydrogenation or NaBH(OAc)₃ for chemical reduction

-

Yield : 68–72% after silica gel chromatography (ethyl acetate/hexane).

Alkylation of Piperidine Derivatives

Alkylation strategies exploit nucleophilic substitution to introduce the propylamino group. A common approach utilizes tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate as the electrophilic intermediate.

Mesylate Intermediate Preparation

The hydroxyl group of tert-butyl 4-hydroxypiperidine-1-carboxylate is converted to a mesylate using methanesulfonyl chloride (MsCl) in dichloromethane with triethylamine as a base. This step proceeds quantitatively at 0°C within 2 hours.

Propylamine Substitution

The mesylate intermediate reacts with excess propylamine (3–5 equiv.) in dimethylformamide (DMF) at 80–90°C for 24 hours. Potassium carbonate (K₂CO₃) facilitates deprotonation, driving the reaction to completion. Isolation via aqueous workup and crystallization affords the product in 82–88% purity.

Optimization Insights:

-

Base : K₂CO₃ outperforms NaHCO₃ in minimizing side reactions

-

Solvent : DMF enhances solubility of ionic intermediates

-

Scale-up : Batch reactors (>50 L) maintain yields above 80%.

Mitsunobu Reaction for Direct Amination

While less common, the Mitsunobu reaction enables direct coupling of alcohols with amines. Tert-butyl 4-hydroxypiperidine-1-carboxylate reacts with propylamine using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (Ph₃P) in THF.

Reaction Dynamics

The reaction proceeds at 0°C with gradual warming to room temperature over 12 hours. DIAD mediates the oxidation-reduction cycle, activating the hydroxyl group for nucleophilic attack by propylamine. Purification by flash chromatography yields the product in 55–60% yield.

Limitations:

-

Cost : DIAD and Ph₃P increase reagent expenses

-

Byproducts : Triphenylphosphine oxide complicates purification

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield | Purity | Scale Feasibility |

|---|---|---|---|---|

| Reductive Amination | THF, NaBH(OAc)₃, 25°C, 18 h | 68–72% | >95% | Pilot-scale (1–10 kg) |

| Alkylation (Mesylate) | DMF, K₂CO₃, 80°C, 24 h | 82–88% | 98% | Industrial (>100 kg) |

| Mitsunobu Reaction | THF, DIAD/Ph₃P, 0–25°C, 12 h | 55–60% | 90% | Lab-scale (<100 g) |

Key Observations :

-

The mesylate route offers superior yields and scalability, making it preferred for industrial applications.

-

Reductive amination provides higher stereochemical control for chiral intermediates.

-

Mitsunobu reactions are reserved for specialty applications due to cost and purification challenges.

Industrial-Scale Process Considerations

Continuous Flow Hydrogenation

Recent advancements integrate continuous flow reactors for reductive amination. Substrates and hydrogen gas are co-fed through a packed-bed reactor containing Pd/Al₂O₃ catalyst. This system achieves 94% conversion with residence times under 30 minutes, significantly outperforming batch protocols.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(propylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new derivatives with different functional groups .

Scientific Research Applications

Tert-butyl 4-(propylamino)piperidine-1-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(propylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Core Structure Differences: The piperidine ring in the target compound provides a six-membered ring system, offering greater conformational flexibility compared to pyrrolidine (five-membered ring) derivatives like QM-3333. This affects binding affinity in drug-receptor interactions .

Functional Group Impact: Propylamino vs. Hydroxypropyl: The amino group in the target compound enhances nucleophilicity, enabling coupling reactions (e.g., amide bond formation), whereas the hydroxypropyl group in CAS 156185-63-6 facilitates solubility and hydrogen bonding . Boc Protection: All compounds utilize the Boc group for amine protection, but deprotection conditions (e.g., acidic hydrolysis) may vary slightly depending on steric hindrance from substituents .

Synthetic Utility :

- Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate [3b] was synthesized via Boc protection of 4-(4-methylpentyl)piperidine using di-tert-butyl carbonate, achieving an 86% yield . A similar approach is applicable to the target compound.

- Pyrrolidine derivatives like QM-3334 are synthesized under analogous conditions but may require adjusted reaction times due to ring size differences .

Physicochemical Properties

- Solubility: Hydroxypropyl-substituted derivatives exhibit higher aqueous solubility than alkyl- or amino-substituted analogs due to polar hydroxyl groups .

- Thermal Stability : Boc-protected compounds generally decompose above 150°C, but melting points vary; for example, the pyridinyl analog is a light yellow solid .

Biological Activity

Tert-butyl 4-(propylamino)piperidine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of receptor interactions and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is a piperidine derivative that functions primarily as a ligand for specific receptors in biological systems. Its structure includes a tert-butyl group, a propylamino moiety, and a carboxylate functional group, which contribute to its pharmacological properties.

The primary mechanism of action for this compound involves its interaction with adenosine receptors, particularly the A1 subtype. This interaction leads to various downstream effects in cellular signaling pathways, which can modulate physiological responses such as:

- Cardiovascular Effects : Activation of A1 adenosine receptors has been linked to decreased heart rate and blood pressure, making this compound a candidate for cardiovascular therapies .

- Metabolic Regulation : Studies have indicated that this compound may influence glucose metabolism and lipid profiles, potentially offering therapeutic benefits in metabolic disorders.

Biological Activity Data

Recent studies have provided insights into the biological activity of this compound through various experimental models. The following table summarizes key findings from research on its biological effects:

Cardiovascular Applications

A study involving STZ-diabetic rats demonstrated that this compound significantly lowered serum glucose levels and improved lipid profiles. The compound's activation of A1 adenosine receptors was crucial in mediating these effects, suggesting its potential utility in managing diabetes-related cardiovascular complications.

Anti-inflammatory Properties

In vitro studies on human macrophages revealed that this compound effectively inhibited the release of interleukin-1 beta (IL-1β) when stimulated with lipopolysaccharides (LPS) and ATP. This anti-inflammatory activity indicates a promising role for this compound in treating inflammatory diseases .

Comparison with Similar Compounds

When compared to other piperidine derivatives, such as N6-Cyclopentyladenosine (CPA) and N6-Cyclohexyladenosine (CHA), this compound exhibited unique binding characteristics and selectivity towards the A1 receptor. This specificity enhances its potential as a therapeutic agent targeting cardiovascular and metabolic disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.